molecular formula C18H20ClN5 B5796405 4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5796405
M. Wt: 341.8 g/mol
InChI Key: MUTUGZFNWKIGOQ-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azepane ring: This step might involve nucleophilic substitution reactions where an azepane derivative is introduced.

    Attachment of the 4-chlorobenzyl group: This can be done through alkylation reactions using 4-chlorobenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the azepane ring or the pyrazolopyrimidine core.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the benzyl or pyrazolopyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, compounds of this class might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-yl)-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-(azepan-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

The presence of the 4-chlorobenzyl group in 4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine might confer unique biological properties compared to its analogs. This could include differences in binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

4-(azepan-1-yl)-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c19-15-7-5-14(6-8-15)12-24-18-16(11-22-24)17(20-13-21-18)23-9-3-1-2-4-10-23/h5-8,11,13H,1-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTUGZFNWKIGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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